2-Piperidin-1-yl-1-pyridin-2-ylethanol
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Overview
Description
2-Piperidin-1-yl-1-pyridin-2-ylethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-yl-1-pyridin-2-ylethanol typically involves the reaction of piperidine with pyridine derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloropyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-1-yl-1-pyridin-2-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can have different biological activities and applications .
Scientific Research Applications
2-Piperidin-1-yl-1-pyridin-2-ylethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of various diseases due to its pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Piperidin-1-yl-1-pyridin-2-ylethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)ethanol: A similar compound with a hydroxyl group attached to the piperidine ring.
2-(Pyridin-2-yl)ethanol: A compound with a hydroxyl group attached to the pyridine ring.
Uniqueness
2-Piperidin-1-yl-1-pyridin-2-ylethanol is unique due to the presence of both piperidine and pyridine rings in its structure. This dual functionality allows it to exhibit a wide range of biological activities and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
102071-28-3 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-piperidin-1-yl-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C12H18N2O/c15-12(11-6-2-3-7-13-11)10-14-8-4-1-5-9-14/h2-3,6-7,12,15H,1,4-5,8-10H2 |
InChI Key |
ZZLCIRVWGHSWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=N2)O |
Origin of Product |
United States |
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